molecular formula C9H13BrClN3 B1372821 1-(5-Bromopyridin-2-yl)piperazine hydrochloride CAS No. 1187386-40-8

1-(5-Bromopyridin-2-yl)piperazine hydrochloride

Cat. No.: B1372821
CAS No.: 1187386-40-8
M. Wt: 278.58 g/mol
InChI Key: ZFURLGADYYNVRE-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-2-yl)piperazine hydrochloride” is a chemical compound with the molecular formula C9H13BrClN3 . It is an important intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular weight of “this compound” is 278.577 Da . The exact molecular structure is not provided in the available resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 278.577 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel N-Aryl Piperazine Derivatives : A study reported the synthesis of novel piperazine derivatives, including those related to 5-bromopyridin-2-yl, showing potential antimicrobial activity against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).

Pharmacological Evaluation

  • Antihypertensive Agents : Compounds including 1-(5-Bromopyridin-2-yl)piperazine hydrochloride were evaluated as potential dual antihypertensive agents (Marvanová et al., 2016).
  • Novel Rho Kinase Inhibitor : Another study detailed the synthesis of a compound similar to this compound, used in investigating central nervous system disorders (Wei et al., 2016).

Molecular Modeling and Synthesis

  • Antiplatelet Aggregation Activity : Piperazine derivatives, including those related to 5-bromopyridin-2-yl, were synthesized and evaluated for their platelet aggregation inhibitory activity (Youssef et al., 2011).

Crystal Structure Analysis

  • Crystal Structure of N-(Pyridin-4-yl) Piperazine : A study focused on the crystal structure of a compound closely related to 1-(5-Bromopyridin-2-yl)piperazine, providing insights into its molecular arrangement (Osa, Sato, Hatano, & Takayanagi, 2002).

Antimalarial Activity

  • Dibenzosuberanylpiperazine Derivatives : Research was conducted on derivatives of dibenzosuberanylpiperazine, a compound structurally related to 1-(5-Bromopyridin-2-yl)piperazine, for their potential in reversing chloroquine resistance in malaria (Osa et al., 2003).

Serotonin Receptor Agonist

  • Effect on Serotonin Binding : A compound structurally similar to 1-(5-Bromopyridin-2-yl)piperazine demonstrated inhibition of serotonin binding in rat brain, suggesting its potential as a serotonin receptor agonist (Fuller, Snoddy, Mason, & Molloy, 1978).

CGRP Receptor Inhibition

  • CGRP Receptor Antagonist Synthesis : Research into the synthesis of a potent CGRP receptor antagonist, structurally related to 1-(5-Bromopyridin-2-yl)piperazine, was reported (Cann et al., 2012).

Safety and Hazards

“1-(5-Bromopyridin-2-yl)piperazine hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . If inhaled or ingested, seek medical attention .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFURLGADYYNVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675407
Record name 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-40-8
Record name Piperazine, 1-(5-bromo-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromopyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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